molecular formula C11H6Cl2OS B1368589 3-(2,4-Dichlorobenzoyl)thiophene CAS No. 898771-52-3

3-(2,4-Dichlorobenzoyl)thiophene

Cat. No. B1368589
M. Wt: 257.1 g/mol
InChI Key: YQPQMZNFHXITMY-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorobenzoyl)thiophene, also known as DCBT, is a heterocyclic organic compound that belongs to the family of thiophenes . It has a molecular formula of C11H6Cl2OS and a molecular weight of 257.14 .


Synthesis Analysis

The synthesis of thiophene derivatives like 3-(2,4-Dichlorobenzoyl)thiophene often involves heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .


Molecular Structure Analysis

The molecular structure of 3-(2,4-Dichlorobenzoyl)thiophene consists of a thiophene ring attached to a 2,4-dichlorobenzoyl group . The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .


Physical And Chemical Properties Analysis

3-(2,4-Dichlorobenzoyl)thiophene has a predicted boiling point of 375.4±32.0 °C and a predicted density of 1.421±0.06 g/cm3 .

Scientific Research Applications

Antimicrobial and Analgesic Activity

Research on thiophene derivatives, such as 3-(2,4-dichlorobenzoyl)thiophene, has shown their potential in antimicrobial and analgesic activities. A study conducted by Kumara et al. (2009) synthesized various benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, demonstrating their effectiveness in antimicrobial and analgesic applications (Kumara et al., 2009).

Catalytic Oxidation Properties

The catalytic properties of thiophene derivatives have also been explored. A study by Gunasekaran et al. (2017) focused on copper(I) complexes containing monodentate acylthiourea ligands and triphenylphosphine, demonstrating their effective catalytic oxidation properties (Gunasekaran et al., 2017).

Applications in Material Science and Pharmaceuticals

Thiophenes are recognized for their wide spectrum of biological activities and applications in material science and pharmaceuticals. Nagaraju et al. (2018) highlighted the importance of substituted thiophenes in these fields, indicating their potential in various applications ranging from antibacterial and antifungal activities to use in solar cells and sensors (Nagaraju et al., 2018).

Enhancement of Solid-State Emission in Polymers

In the field of polymers, postfunctionalization of poly(3-hexylthiophene) (P3HT) with various functional groups, including thiophene derivatives, has shown to significantly enhance solid-state emission. This finding by Li et al. (2002) suggests the potential for developing advanced materials with improved optical properties (Li et al., 2002).

Synthesis and Characterization of Benzo[b]thiophene Derivatives

The synthesis of new benzo[b]thiophene derivatives has been explored for their broad pharmacological properties. Isloor et al. (2010) synthesized thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, indicating their potent antibacterial, antifungal, and anti-inflammatory properties (Isloor et al., 2010).

Diverse Applications of Thiophene-Based Materials

Barbarella et al. (2005) provide an overview of recent research on thiophene-based materials, highlighting their diverse applications in semiconductor and fluorescent compounds, fabrication of electronic and optoelectronic devices, and selective detection of biopolymers (Barbarella et al., 2005).

properties

IUPAC Name

(2,4-dichlorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2OS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPQMZNFHXITMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641855
Record name (2,4-Dichlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorobenzoyl)thiophene

CAS RN

898771-52-3
Record name (2,4-Dichlorophenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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